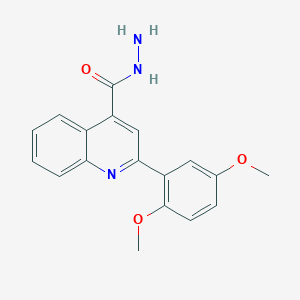

2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

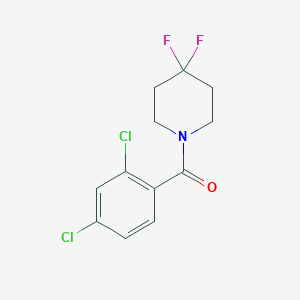

“2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide” is a biochemical compound with the molecular formula C18H17N3O3 and a molecular weight of 323.35 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide” can be represented by the SMILES notation: COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN .Physical And Chemical Properties Analysis

The compound “2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide” has a molecular weight of 323.35 . The storage temperature for this compound is 28°C .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Quinoline derivatives have been explored for their antimicrobial potential. For example, quinoline-2-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of microorganisms. Some of these compounds showed good to moderate activity, suggesting their potential as antimicrobial agents (Özyanik et al., 2012). Similarly, the synthesis of novel quinoline derivatives carrying a 1,2,4-triazole moiety demonstrated very good antimicrobial activity, comparable to standard drugs, highlighting the role of structural modification in enhancing bioactivity (Eswaran et al., 2009).

Anticancer Applications

Quinoline derivatives have also been investigated for their potential anticancer properties. Carboxamide derivatives of benzo[b][1,6]naphthyridines, for example, showed potent cytotoxic activities against various cancer cell lines, with some compounds exhibiting IC(50) values less than 10 nM. This research underscores the quinoline scaffold's potential in developing new anticancer agents (Deady et al., 2003).

Disease-Modifying Antirheumatic Drug (DMARD) Applications

Quinoline derivatives have been synthesized and evaluated as potential DMARDs. Specifically, the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) were prepared to study their pharmacological properties, with one derivative showing an anti-inflammatory effect in an adjuvant arthritic rat model (Baba et al., 1998).

Analytical Applications

The utility of quinoline derivatives extends into analytical chemistry, where they have been used as fluorogenic labeling reagents in pre-column derivatization for HPLC analysis, demonstrating their versatility beyond pharmacological applications (Gatti et al., 1997).

Synthesis and Chemical Modification

Research on quinoline derivatives often focuses on their synthesis and subsequent modification to explore and enhance their biological activities. For instance, microwave-assisted synthesis has been employed to develop N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, which were evaluated for their antimicrobial properties, underscoring the continuous search for more effective and efficient synthetic methods (Bello et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,5-dimethoxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-11-7-8-17(24-2)14(9-11)16-10-13(18(22)21-19)12-5-3-4-6-15(12)20-16/h3-10H,19H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVDADSXXMAKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2696172.png)

![6-{3-Methylimidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid](/img/structure/B2696179.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone](/img/structure/B2696180.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2696181.png)

![4-(2-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2696182.png)

![1-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperidine-4-carboxamide](/img/structure/B2696183.png)

![2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2696185.png)